3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step reaction sequence. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of this method is approximately 20.4%, and it involves mild conditions and simple operations .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and reduce costs. This may include the use of high-throughput screening and computational modeling to identify the most efficient reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas for hydrogenation, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a carbonyl compound, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a key role in the necroptosis signaling pathway . The compound’s structure allows it to bind to the active site of RIPK1, thereby inhibiting its activity and preventing cell death .
Comparison with Similar Compounds
Similar Compounds
- 3,8,9,10-tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diaza-spiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives
Uniqueness
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both hydroxyl and methyl groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
882-65-5 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15) |
InChI Key |
KDSCHUFYKGKZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CO |
Origin of Product |
United States |
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